Minnelide free acid

Drug Development Pharmaceutics Pharmacokinetics

Minnelide free acid is the active pharmaceutical form of a Phase II clinical-stage water-soluble prodrug of triptolide. Unlike the poorly water-soluble parent compound, Minnelide free acid enables reliable intravenous and oral administration with predictable pharmacokinetics. It is the optimal form for preclinical in vivo pharmacology in pancreatic cancer xenograft models and for clinical trial material preparation. Choose this specific compound to ensure translational relevance in HSP70-targeting combination therapy research.

Molecular Formula C21H27O10P
Molecular Weight 470.4 g/mol
CAS No. 1254885-39-6
Cat. No. B609044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMinnelide free acid
CAS1254885-39-6
SynonymsMinnelide free acid;  14-O-Phosphonooxymethyltriptolide; 
Molecular FormulaC21H27O10P
Molecular Weight470.4 g/mol
Structural Identifiers
SMILESCC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OCOP(=O)(O)O)O7)COC6=O)C
InChIInChI=1S/C21H27O10P/c1-9(2)19-14(30-19)15-21(31-15)18(3)5-4-10-11(7-26-16(10)22)12(18)6-13-20(21,29-13)17(19)27-8-28-32(23,24)25/h9,12-15,17H,4-8H2,1-3H3,(H2,23,24,25)/t12-,13-,14-,15-,17+,18-,19-,20+,21+/m0/s1
InChIKeyQROUIGQWVUTWFM-RWBWCDHPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Minnelide Free Acid (CAS 1254885-39-6): A Clinically-Advanced, Water-Soluble Triptolide Prodrug for Oncology Research and Development


Minnelide free acid (CAS 1254885-39-6) is the active pharmaceutical form of a small molecule drug currently in Phase II clinical trials for pancreatic cancer [1]. It is a synthetically modified, water-soluble prodrug of the diterpenoid triepoxide triptolide, a natural compound isolated from the Chinese herb *Tripterygium wilfordii* [2]. This chemical modification (the addition of a phosphonooxymethyl group) was designed to overcome the clinical limitations of its parent compound, triptolide, which include poor aqueous solubility and significant toxicity [3].

Why Triptolide and Its Analogs Are Not Substitutable for Minnelide Free Acid in Clinical and Preclinical Research


Direct substitution of Minnelide free acid with triptolide or other triptolide derivatives (e.g., LLDT-8, PG490-88Na) is not scientifically valid due to critical differences in physicochemical properties that fundamentally alter their translational and clinical utility [1]. Triptolide, while potent in vitro, is practically insoluble in water (~0.017 mg/mL), leading to highly unpredictable and poor oral bioavailability that has precluded its advancement as a clinical candidate [2]. Minnelide was specifically engineered as a water-soluble prodrug to address this bottleneck, enabling reliable intravenous and oral administration and establishing a predictable pharmacokinetic profile in humans [3]. The clinical and preclinical data detailed below provide quantifiable evidence of these key differentiators, underscoring why procurement and experimental design must be compound-specific.

Quantitative Evidence Guide: Verifiable Differentiators of Minnelide Free Acid Against Comparators


Aqueous Solubility: Engineered for Clinical Viability, Overcoming Triptolide's Key Limitation

Minnelide free acid was specifically synthesized as a water-soluble prodrug to overcome the clinical impasse presented by its parent compound, triptolide, which is poorly soluble in water [1]. While Minnelide is a water-soluble analog [1], triptolide has a reported water solubility of approximately 0.017 mg/mL [2]. This physicochemical property enables Minnelide to be formulated for intravenous and oral administration, a feat not possible with triptolide without complex and potentially toxic solubilizing agents.

Drug Development Pharmaceutics Pharmacokinetics

Human Pharmacokinetics: Rapid and Predictable Conversion to Active Moiety in Phase I Trial

A Phase I clinical study (N=21) established that Minnelide undergoes rapid and predictable conversion to its active metabolite, triptolide, in patients with advanced gastrointestinal cancers [1]. The prodrug is completely cleared from circulation within 30 minutes of completing a 30-minute infusion, with peak plasma concentrations of triptolide achieved within just 5 minutes of the infusion's end [1]. This contrasts sharply with the unpredictable and poor bioavailability of orally administered triptolide, which has hindered its clinical use [2].

Clinical Pharmacology ADME Prodrug Activation

Dose-Dependent Clinical Safety Profile: Hematologic Toxicity is Primary and Manageable

In a Phase I trial of 42 evaluable patients with advanced gastrointestinal cancers, Minnelide demonstrated a distinct and manageable safety profile, with the most common Grade ≥3 toxicity being neutropenia (38% of patients) [1]. Severe cerebellar toxicity was observed in only 2 patients, which correlated with a 2-fold higher plasma concentration of triptolide, suggesting a clear exposure-response relationship for toxicity [1]. This contrasts with the multi-organ toxicity of triptolide reported in preclinical studies, which is a major factor limiting its direct use [2]. The ability to define a dose-limiting toxicity (DLT) and a maximum tolerated dose (MTD) for Minnelide in humans underscores its improved safety margin.

Clinical Toxicology Phase I Trial Safety Pharmacology

High-Value Application Scenarios for Minnelide Free Acid in Research and Development


Clinical Trial Material for Refractory Pancreatic and Gastrointestinal Cancers

Given its established Phase I safety and pharmacokinetic profile [1], and its demonstrated efficacy in preclinical models of pancreatic cancer [2], Minnelide free acid is the optimal form for use as a clinical trial material in studies targeting refractory pancreatic ductal adenocarcinoma (PDAC) and advanced gastrointestinal malignancies. Its water solubility allows for straightforward formulation into injectable solutions, aligning with the intravenous dosing schedules used in completed and ongoing Phase I/II trials.

In Vivo Pharmacology Studies Requiring Reliable Systemic Exposure

For preclinical in vivo pharmacology studies, particularly in orthotopic or xenograft models of pancreatic cancer [2], Minnelide free acid is the preferred reagent. Its water solubility facilitates precise dosing via intraperitoneal or intravenous routes, ensuring reliable and reproducible systemic exposure to the active triptolide moiety. This overcomes the significant challenge of formulating and administering the poorly soluble parent compound, triptolide, and reduces experimental variability [3].

Combination Therapy Regimen Development with Standard Chemotherapeutics

Minnelide free acid is a key component for developing novel combination therapy regimens. Its distinct mechanism of action (HSP70 inhibition) [1] and manageable safety profile [1] make it a strong candidate for combination with standard-of-care agents like paclitaxel, gemcitabine, and oxaliplatin. A Phase I trial has already demonstrated the safety and preliminary efficacy of Minnelide combined with paclitaxel in advanced gastric cancer [4], validating this approach.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Minnelide free acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.